molecular formula C13H11Cl2NO B13320786 2,6-Dichloro-N-(3-methoxyphenyl)aniline

2,6-Dichloro-N-(3-methoxyphenyl)aniline

Katalognummer: B13320786
Molekulargewicht: 268.13 g/mol
InChI-Schlüssel: BXMRVQUQORYVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-N-(3-methoxyphenyl)aniline is an organic compound with the molecular formula C13H11Cl2NO It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 2 and 6 positions and a 3-methoxyphenyl group at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(3-methoxyphenyl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 2,6-dichloronitrobenzene.

    Reduction: The nitro group in 2,6-dichloronitrobenzene is reduced to form 2,6-dichloroaniline.

    Nucleophilic Substitution: 2,6-dichloroaniline undergoes nucleophilic substitution with 3-methoxyphenyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-N-(3-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the methoxy group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiols in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or demethoxylated products.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-N-(3-methoxyphenyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-N-(3-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichloroaniline: Lacks the 3-methoxyphenyl group, making it less complex and potentially less active in certain applications.

    3-Methoxyaniline: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    2,6-Dichloro-N-phenylaniline: Similar structure but without the methoxy group, which can influence its chemical properties and applications.

Uniqueness

2,6-Dichloro-N-(3-methoxyphenyl)aniline is unique due to the presence of both chlorine atoms and the methoxyphenyl group. This combination of substituents can enhance its reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H11Cl2NO

Molekulargewicht

268.13 g/mol

IUPAC-Name

2,6-dichloro-N-(3-methoxyphenyl)aniline

InChI

InChI=1S/C13H11Cl2NO/c1-17-10-5-2-4-9(8-10)16-13-11(14)6-3-7-12(13)15/h2-8,16H,1H3

InChI-Schlüssel

BXMRVQUQORYVDR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.